Cas no 2137840-57-2 (2H-1,2,3-Triazole, 4-iodo-2-methyl-)

2H-1,2,3-Triazole, 4-iodo-2-methyl- 化学的及び物理的性質
名前と識別子
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- 2H-1,2,3-Triazole, 4-iodo-2-methyl-
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- インチ: 1S/C3H4IN3/c1-7-5-2-3(4)6-7/h2H,1H3
- InChIKey: JAEOMUZKBJTDHF-UHFFFAOYSA-N
- SMILES: N1=CC(I)=NN1C
2H-1,2,3-Triazole, 4-iodo-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-646179-0.25g |
4-iodo-2-methyl-2H-1,2,3-triazole |
2137840-57-2 | 95.0% | 0.25g |
$749.0 | 2025-03-15 | |
Enamine | EN300-646179-1.0g |
4-iodo-2-methyl-2H-1,2,3-triazole |
2137840-57-2 | 95.0% | 1.0g |
$1515.0 | 2025-03-15 | |
Enamine | EN300-646179-0.1g |
4-iodo-2-methyl-2H-1,2,3-triazole |
2137840-57-2 | 95.0% | 0.1g |
$525.0 | 2025-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00769077-1g |
4-Iodo-2-methyl-2H-1,2,3-triazole |
2137840-57-2 | 97% | 1g |
¥5005.0 | 2023-03-18 | |
Enamine | EN300-646179-5.0g |
4-iodo-2-methyl-2H-1,2,3-triazole |
2137840-57-2 | 95.0% | 5.0g |
$4391.0 | 2025-03-15 | |
Enamine | EN300-646179-10.0g |
4-iodo-2-methyl-2H-1,2,3-triazole |
2137840-57-2 | 95.0% | 10.0g |
$6512.0 | 2025-03-15 | |
Aaron | AR028JUV-100mg |
4-iodo-2-methyl-2H-1,2,3-triazole |
2137840-57-2 | 95% | 100mg |
$747.00 | 2025-02-16 | |
Aaron | AR028JUV-50mg |
4-iodo-2-methyl-2H-1,2,3-triazole |
2137840-57-2 | 95% | 50mg |
$508.00 | 2025-02-16 | |
1PlusChem | 1P028JMJ-500mg |
4-iodo-2-methyl-2H-1,2,3-triazole |
2137840-57-2 | 95% | 500mg |
$1522.00 | 2023-12-19 | |
1PlusChem | 1P028JMJ-5g |
4-iodo-2-methyl-2H-1,2,3-triazole |
2137840-57-2 | 95% | 5g |
$5490.00 | 2023-12-19 |
2H-1,2,3-Triazole, 4-iodo-2-methyl- 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
2H-1,2,3-Triazole, 4-iodo-2-methyl-に関する追加情報
Comprehensive Overview of 2H-1,2,3-Triazole, 4-iodo-2-methyl- (CAS No. 2137840-57-2): Properties, Applications, and Industry Trends
The compound 2H-1,2,3-Triazole, 4-iodo-2-methyl- (CAS No. 2137840-57-2) is a specialized heterocyclic organic molecule featuring a triazole core substituted with iodine and methyl groups. This unique structure has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block. The presence of the iodo moiety enhances its reactivity, making it valuable for cross-coupling reactions, while the methyl group contributes to stability and lipophilicity.
In recent years, the demand for triazole derivatives has surged, driven by their applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are actively exploring 4-iodo-2-methyl-1,2,3-triazole as a precursor for synthesizing targeted therapeutics, including anticancer and antiviral compounds. Its compatibility with click chemistry methodologies further expands its utility in bioconjugation and materials science.
From an industrial perspective, CAS 2137840-57-2 aligns with the growing focus on sustainable synthetic routes. Manufacturers are optimizing production processes to minimize environmental impact, addressing concerns about halogenated waste—a topic frequently searched in green chemistry forums. Analytical techniques like HPLC and NMR are critical for quality control, ensuring compliance with stringent regulatory standards for purity (>98%), a key parameter for end-users.
The compound’s thermal stability (decomposition point: ~220°C) and solubility profile (soluble in DMSO, acetone) make it suitable for diverse reaction conditions. Patent analyses reveal increasing use in OLED materials and photovoltaic research, correlating with rising searches for "triazoles in energy storage." Storage recommendations typically suggest inert atmospheres at 2-8°C to prevent degradation, a detail often queried by laboratory personnel.
Emerging studies highlight the role of iodo-triazoles in PET radiopharmaceuticals, leveraging iodine’s isotopic properties for diagnostic imaging. This application resonates with trending searches on "theranostic molecules" and "precision medicine." Meanwhile, computational chemists employ QSAR models to predict the bioactivity of derivatives, reflecting interdisciplinary interest in this scaffold.
Supply chain data indicates steady growth in the fine chemicals market for 2137840-57-2, with major suppliers offering custom synthesis services. Technical bulletins emphasize the importance of MSDS documentation and proper handling protocols, though the compound is not classified under hazardous categories. Its pricing trends (~$250–$500/g) reflect niche demand and complex synthesis requirements.
Future prospects include potential applications in biodegradable polymers and catalysis, areas frequently discussed in recent ACS publications. As synthetic methodologies advance—particularly flow chemistry techniques—the scalability of such triazole derivatives may improve, addressing current limitations noted in academic literature.
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